Methyl 7-azaindole-3-glyoxylate
CAS No.: 357263-49-1
VCID: VC0015997
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl 7-azaindole-3-glyoxylate is a heterocyclic compound derived from 7-azaindole, where a nitrogen atom replaces a carbon atom in the indole structure. Characterized by a glyoxylate group, it is significant in medicinal chemistry and organic synthesis. Several names for Methyl 7-azaindole-3-glyoxylate include METHYL (7-AZAINDOL-3-YL)OXOACETATE; Methyl α-oxo-7-azaindole-3-acetate; and α-Oxo-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid Methyl Ester . Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 . This compound is studied for its potential to inhibit protein kinases, which are crucial in cellular signaling pathways; inhibiting these kinases can produce anti-proliferative effects in cancer cells. Studies have shown it to have effective inhibitory concentrations against cancer cell lines such as HeLa and MCF-7. It acts by binding to the ATP-binding site of kinases, disrupting their normal function and inhibiting cell proliferation. It is also used as an intermediate in organic synthesis to create more complex azaindole derivatives. Processes for creating antiviral 7-azaindole derivatives have been developed . Azaindole derivatives, in general, are increasingly used as kinase inhibitors and contribute to drug discovery . For instance, a co-crystalline X-ray structure of a related compound with a chlorine atom (X = Cl) in a surrogate protein GSK3β confirms the 7-azaindole moiety as the hinge-binding motif, with the pyridine pointed toward the conserved Lys residue . Examples of its use can be found in the preparation of reverse transcriptase inhibitors and antiviral agents . |
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CAS No. | 357263-49-1 |
Product Name | Methyl 7-azaindole-3-glyoxylate |
Molecular Formula | C10H8N2O3 |
Molecular Weight | 204.18 g/mol |
IUPAC Name | methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
Standard InChI | InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) |
Standard InChIKey | LXGPNHJNIRDJER-UHFFFAOYSA-N |
SMILES | COC(=O)C(=O)C1=CNC2=C1C=CC=N2 |
Canonical SMILES | COC(=O)C(=O)C1=CNC2=C1C=CC=N2 |
Synonyms | Methyl (7-Azaindol-3-yl)oxoacetate; α-Oxo-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid Methyl Ester; (Oxo)(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid Methyl Ester; |
PubChem Compound | 6028556 |
Last Modified | Sep 16 2023 |
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